molecular formula C16H14Cl2N4O B3962024 6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B3962024
M. Wt: 349.2 g/mol
InChI Key: YBFNZAAKZDUGFT-UHFFFAOYSA-N
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Description

The compound “6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a heterocyclic compound . It has a molecular formula of C23H14Cl2N4O and a molecular weight of 433.3 g/mol . The compound has a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential .


Synthesis Analysis

The synthesis of pyranopyrazole compounds has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . These compounds are synthesized using various approaches, including classical and nonclassical conditions . Recent reports include protocols under green conditions such as using catalysts, green solvents, and solvent-free conditions .


Molecular Structure Analysis

The compound has a complex structure with a pyrazole ring aligned with respect to the aromatic ring and the pyran ring . The InChIKey of the compound is WCJCQVYZPXOKNP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as AKR1C3 inhibitors . This information could facilitate future rational inhibitor design and structural optimization .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA of 6.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 432.0544665 g/mol . The topological polar surface area is 87.7 Ų, and the heavy atom count is 30 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have shown various biological activities. For instance, 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-Carbonitrile shows antihypertensive and vasorelaxant action via calcium channel blockade .

Future Directions

The compound and its derivatives could be potential therapeutic targets for various diseases. For instance, AKR1C3 is a promising therapeutic target for castration-resistant prostate cancer . The detailed binding features obtained from molecular dynamics simulations could facilitate future rational inhibitor design and structural optimization .

Properties

IUPAC Name

6-amino-4-(2,6-dichlorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-2-4-11-14-12(13-9(17)5-3-6-10(13)18)8(7-19)15(20)23-16(14)22-21-11/h3,5-6,12H,2,4,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFNZAAKZDUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 5
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 6
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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